6,7-Dimethyl-1-nitronaphthalene 6,7-Dimethyl-1-nitronaphthalene
Brand Name: Vulcanchem
CAS No.: 24055-47-8
VCID: VC15970043
InChI: InChI=1S/C12H11NO2/c1-8-6-10-4-3-5-12(13(14)15)11(10)7-9(8)2/h3-7H,1-2H3
SMILES:
Molecular Formula: C12H11NO2
Molecular Weight: 201.22 g/mol

6,7-Dimethyl-1-nitronaphthalene

CAS No.: 24055-47-8

Cat. No.: VC15970043

Molecular Formula: C12H11NO2

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

6,7-Dimethyl-1-nitronaphthalene - 24055-47-8

Specification

CAS No. 24055-47-8
Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
IUPAC Name 6,7-dimethyl-1-nitronaphthalene
Standard InChI InChI=1S/C12H11NO2/c1-8-6-10-4-3-5-12(13(14)15)11(10)7-9(8)2/h3-7H,1-2H3
Standard InChI Key MMSHZTSNVZLZSK-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1C)C(=CC=C2)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

6,7-Dimethyl-1-nitronaphthalene belongs to the nitro-PAH family, which consists of polycyclic aromatic hydrocarbons modified by nitro functional groups. Its IUPAC name, 6,7-dimethyl-1-nitronaphthalene, reflects the positions of substituents on the naphthalene system. Key identifiers include:

PropertyValue
CAS Registry Number24055-47-8
Molecular FormulaC12H11NO2\text{C}_{12}\text{H}_{11}\text{NO}_{2}
Molecular Weight201.22 g/mol
SMILES NotationCC1=CC2=C(C=C1C)C(=CC=C2)N+[O-]
InChI KeyMMSHZTSNVZLZSK-UHFFFAOYSA-N

The compound’s planar structure facilitates π-π interactions, influencing its environmental persistence and reactivity .

Spectral and Computational Data

Synthesis and Manufacturing

Traditional Nitration Methods

The compound is synthesized via electrophilic aromatic nitration of dimethylnaphthalene precursors. A typical procedure involves:

ParameterCondition
Nitrating AgentHNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4
SolventDichloromethane
Reaction Time4–6 hours
Temperature0–5°C (controlled exotherm)

Regioselectivity is influenced by steric and electronic effects, with methyl groups deactivating adjacent positions and directing nitration to the 1-position .

Computational Insights

DFT studies reveal that the Parr function (PP^-) predicts nucleophilic sites, with C3 in analogous compounds showing the highest reactivity (P=0.23P^- = 0.23). Transition state analyses confirm asynchronous bond formation during nitration, with activation energies ranging from 60–74 kJ/mol .

Environmental Fate and Behavior

Transport and Partitioning

Nitro-PAHs exhibit dual-phase partitioning:

  • Vapor Phase: Low molecular weight nitro-PAHs (e.g., nitronaphthalenes) volatilize at ambient temperatures .

  • Particulate Adsorption: High log KowK_{\text{ow}} (2.5–6.3) and log KocK_{\text{oc}} values promote adsorption to soil and sediments, minimizing groundwater leaching .

Biodegradation and Transformation

  • Microbial Metabolism: Anaerobic bacteria reduce nitro groups to amino derivatives, while Sphingomonas paucimobilis degrades 1-nitropyrene (>48% in 6 hours) .

  • Abiotic Degradation: Ozonolysis and photolysis contribute to atmospheric removal, with half-lives of hours to days depending on sunlight intensity .

Toxicological Profile

OrganismEndpointValue (μg/L)
Skeletonema costatum72h-EC5010–100
Tigriopus japonicus96h-LC5050–500
Fundulus heteroclitus96h-LC50100–1000

Mechanistically, nitro-PAHs induce oxidative stress and DNA adduct formation, with metabolites like aminonaphthalenes posing mutagenic risks .

Industrial Applications and Regulatory Status

Regulatory Guidelines

  • EPA: Classified as a Priority Pollutant under the Clean Water Act.

  • EU: Restricted under REACH Annex XVII due to persistent, bioaccumulative, and toxic (PBT) properties .

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